N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
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Scientific Research Applications
Pro-Drug Applications in Cancer Therapy
- Research into 5-substituted isoquinolin-1-ones and their derivatives, including those with furan substitutions, has shown potential for use as pro-drugs. These compounds can be activated in hypoxic conditions prevalent in solid tumors, suggesting a novel approach to targeted cancer therapy. The study by Berry et al. (1997) focuses on the synthesis and potential therapeutic applications of these compounds, indicating their significance in the development of cancer treatments (Berry et al., 1997).
Synthetic Methodologies for Drug Development
- A publication by Bonilla-Castañeda et al. (2022) describes the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, highlighting the chemical strategies for constructing complex molecules with potential therapeutic properties. Such methodologies are crucial for the development of novel drugs with improved efficacy and safety profiles (Bonilla-Castañeda et al., 2022).
Antimicrobial and Anti-tuberculosis Activity
- A study by Bai et al. (2011) on the synthesis and anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives indicates the potential for compounds with furan and isoquinoline components to serve as effective treatments against bacterial infections, including tuberculosis. This underscores the importance of such compounds in addressing global health challenges (Bai et al., 2011).
Anticancer Agents
- Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring, evaluating their cytotoxicity against breast cancer cell lines. This research demonstrates the potential of structurally related compounds in the development of anticancer agents (Redda et al., 2010).
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)12-22-20(25)21(26)23-13-18(19-8-5-11-27-19)24-10-9-16-6-3-4-7-17(16)14-24/h3-8,11,15,18H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMKCGMGXMPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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